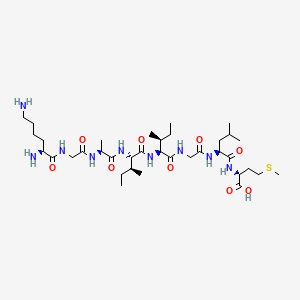
H-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound H-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-OH is a peptide composed of the amino acids lysine, glycine, alanine, isoleucine, leucine, and methionine. Peptides like this one are essential in various biological processes and have significant roles in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of peptides like This compound is scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and high-throughput production of peptides.
Analyse Chemischer Reaktionen
Types of Reactions
H-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-OH: can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Peptides with altered amino acid sequences.
Wissenschaftliche Forschungsanwendungen
H-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-OH: has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Wirkmechanismus
The mechanism by which H-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-OH exerts its effects depends on its specific biological context. Generally, peptides interact with cellular receptors or enzymes, triggering a cascade of molecular events. For instance, this peptide may bind to a receptor on the cell surface, activating intracellular signaling pathways that regulate various cellular functions.
Vergleich Mit ähnlichen Verbindungen
H-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-OH: can be compared to other peptides with similar sequences or functions:
H-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Val-OH: Similar structure but with valine instead of methionine.
H-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Phe-OH: Similar structure but with phenylalanine instead of methionine.
H-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Ser-OH: Similar structure but with serine instead of methionine.
These comparisons highlight the uniqueness of This compound in terms of its specific amino acid composition and potential biological activities.
Eigenschaften
Molekularformel |
C36H67N9O9S |
|---|---|
Molekulargewicht |
802.0 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C36H67N9O9S/c1-9-21(5)29(34(51)40-19-28(47)42-26(17-20(3)4)33(50)43-25(36(53)54)14-16-55-8)45-35(52)30(22(6)10-2)44-31(48)23(7)41-27(46)18-39-32(49)24(38)13-11-12-15-37/h20-26,29-30H,9-19,37-38H2,1-8H3,(H,39,49)(H,40,51)(H,41,46)(H,42,47)(H,43,50)(H,44,48)(H,45,52)(H,53,54)/t21-,22-,23-,24-,25-,26-,29-,30-/m0/s1 |
InChI-Schlüssel |
KEPJUDFQCRIQEJ-QBUMULATSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-isocyano-6-methylphenyl)methyl]-1H-indole](/img/structure/B12385702.png)
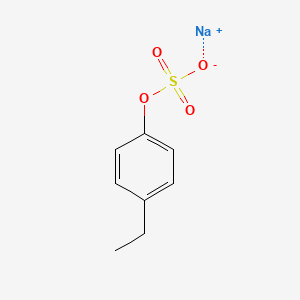
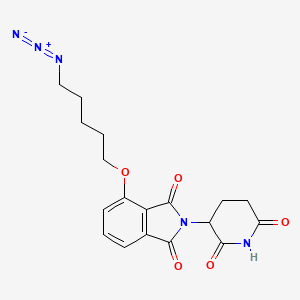

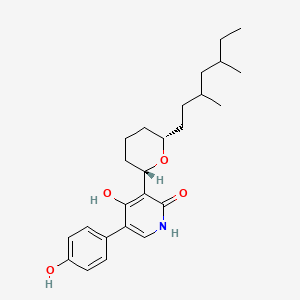
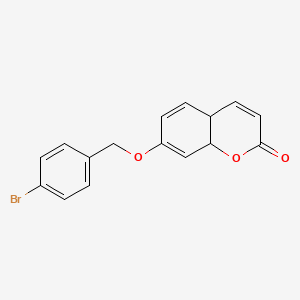
![4-[(4E)-4-hydrazinylidene-3,6,6-trimethyl-5,7-dihydroindazol-1-yl]-2-[(4-hydroxycyclohexyl)amino]benzamide](/img/structure/B12385727.png)
![N-[4-[(3Z)-3-[(4-chlorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide](/img/structure/B12385733.png)
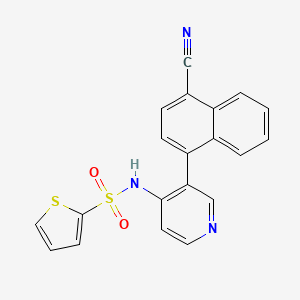
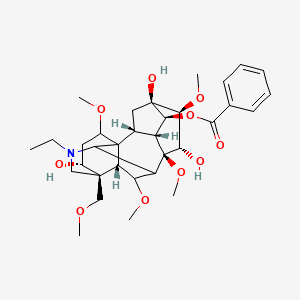
![2-[4-(Furan-2-yl)phenyl]ethan-1-amine](/img/structure/B12385770.png)
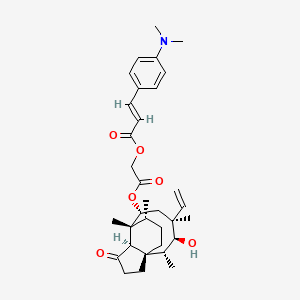
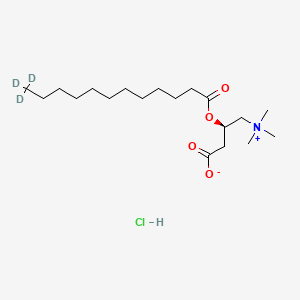
![1-(4-Ethylphenyl)-3-[(6-methyl-1H-benzimidazol-2-yl)thio]-2-propen-1-one](/img/structure/B12385791.png)
